

Lp-PLA2-IN-16 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	Lp-PLA2-IN-16	
Cat. No.:	B11933753	Get Quote

Application Notes: Lp-PLA2 Inhibitors

A Note on Compound Naming: The compound "**Lp-PLA2-IN-16**" was not found in the available literature. It is possible that this is a typographical error. This document provides data and protocols for the structurally related and well-documented Lp-PLA2 inhibitors, Lp-PLA2-IN-1 and Lp-PLA2-IN-3. Researchers should verify the exact identity of their compound of interest.

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2][3] It is produced by inflammatory cells such as macrophages and circulates primarily bound to low-density lipoprotein (LDL).[3][4][5] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating two potent pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2][5][6] These products contribute to the formation, progression, and instability of atherosclerotic plaques.[4][5][7] Inhibitors of Lp-PLA2 are therefore valuable tools for research into atherosclerosis and other inflammatory diseases.

Physicochemical Properties and Solubility

Proper dissolution of small molecule inhibitors is critical for obtaining accurate and reproducible experimental results. The solubility of Lp-PLA2 inhibitors can vary significantly based on their chemical structure. Below is a summary of the properties and solubility for Lp-PLA2-IN-1 and Lp-PLA2-IN-3.



Property	Lp-PLA2-IN-1	Lp-PLA2-IN-3
Molecular Formula	C21H17F5N4O3	C20H13ClF3N3O3S
Molecular Weight	468.38 g/mol [8]	467.85 g/mol [9]
CAS Number	1420367-28-7[8]	2196245-16-4[9]
Appearance	White to off-white solid[8]	Not specified
IC50 (human Lp-PLA2)	Not specified	14 nM[9][10]
Solubility	Ethanol: 25 mg/mL (53.38 mM) (Requires sonication)[8]Vehicle 1: \geq 2.5 mg/mL (5.34 mM) in 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline[8]Vehicle 2: \geq 2.5 mg/mL (5.34 mM) in 10% EtOH, 90% (20% SBE-β-CD in Saline)[8]	DMSO: ≥ 250 mg/mL (534.36 mM)[9]

Storage and Stability

To ensure the integrity of the inhibitors, proper storage is essential.

Compound	Condition	Storage Duration
Lp-PLA2-IN-1	Powder	3 years at -20°C, 2 years at 4°C[8]
In Solvent	2 years at -80°C, 1 year at -20°C[8]	
Lp-PLA2-IN-3	Stock Solution	Use within 6 months when stored at -80°C, or within 1 month when stored at -20°C. Avoid repeated freeze-thaw cycles.[9][10]

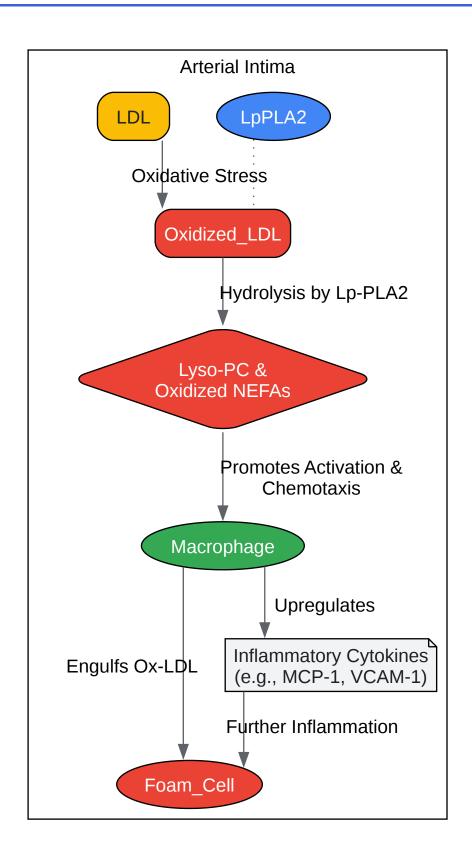




Signaling Pathway of Lp-PLA2 in Atherosclerosis

Lp-PLA2 plays a significant role in vascular inflammation. The diagram below illustrates the pathway from LDL oxidation to the downstream inflammatory effects mediated by Lp-PLA2.





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Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators.



Experimental Protocols Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is the first step in most in vitro and in vivo experiments.

Objective: To prepare a high-concentration stock solution of the Lp-PLA2 inhibitor for subsequent dilution.

Materials:

- Lp-PLA2-IN-1 or Lp-PLA2-IN-3 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethanol (EtOH), 200 proof
- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath

Procedure for Lp-PLA2-IN-3 (DMSO):

- Weigh the required amount of Lp-PLA2-IN-3 powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg of powder, add 213.7 μL of DMSO).[9]
- Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.
- If complete dissolution is not achieved, gently warm the tube to 37°C and sonicate in an ultrasonic bath for 5-10 minutes.[9][10]
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

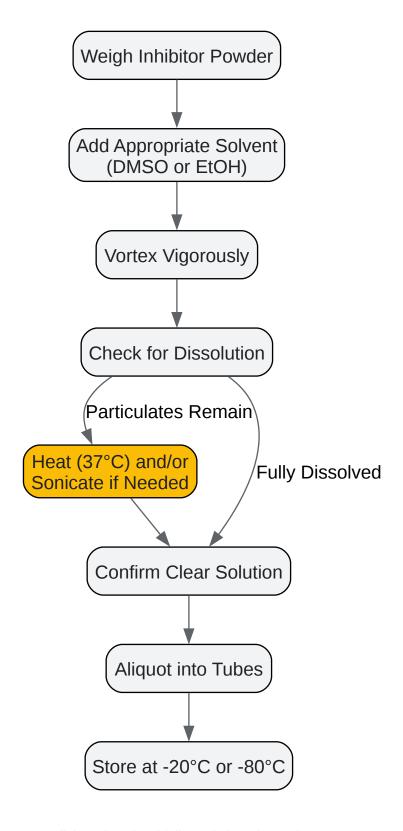


• Store aliquots at -20°C or -80°C as recommended.[9][10]

Procedure for Lp-PLA2-IN-1 (Ethanol):

- Weigh the required amount of Lp-PLA2-IN-1 powder.
- Add the calculated volume of 200 proof ethanol to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg of powder, add 213.5 μL of EtOH).
- Vortex vigorously and sonicate until the solution is clear.[8]
- Store and aliquot as described above.





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Caption: Workflow for preparing inhibitor stock solutions.



Protocol 2: In Vitro Lp-PLA2 Activity Assay

This protocol describes a general method to assess the inhibitory effect of a compound on Lp-PLA2 enzyme activity, which can be measured in samples like serum or plasma.[6][7]

Objective: To determine the IC50 of an Lp-PLA2 inhibitor.

Materials:

- Recombinant human Lp-PLA2
- Lp-PLA2 substrate (e.g., a synthetic substrate that releases a fluorescent or colorimetric product upon cleavage)
- Assay buffer
- · Lp-PLA2 inhibitor stock solution
- 96-well microplate (black or clear, depending on detection method)
- Microplate reader

Procedure:

- Prepare Serial Dilutions: Prepare a serial dilution of the inhibitor stock solution in the assay buffer. Start with a high concentration (e.g., 100 μM) and perform 1:3 or 1:10 dilutions.
 Include a vehicle control (e.g., DMSO) without the inhibitor.
- Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add 20 μL of each inhibitor dilution. Then, add 60 μL of the recombinant Lp-PLA2 enzyme solution (pre-diluted in assay buffer).
- Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Add 20 μL of the Lp-PLA2 substrate to each well to start the reaction.

Methodological & Application



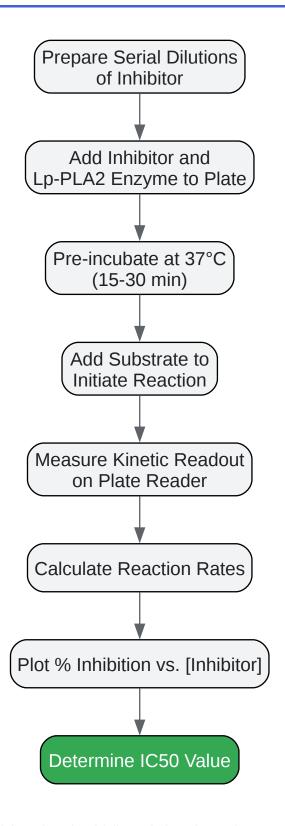


• Kinetic Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature (37°C). Measure the signal (fluorescence or absorbance) every 1-2 minutes for 30-60 minutes.

• Data Analysis:

- Calculate the reaction rate (V) for each concentration of the inhibitor (slope of the linear portion of the kinetic curve).
- Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.





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Caption: Workflow for determining the IC50 of an Lp-PLA2 inhibitor.



Protocol 3: Preparation of Formulation for In Vivo (Mouse) Studies

For animal studies, the inhibitor must be formulated in a vehicle that is safe and allows for efficient delivery.

Objective: To prepare a formulation of an Lp-PLA2 inhibitor for oral administration in mice.

Materials:

- Lp-PLA2 inhibitor
- Vehicle components (e.g., Ethanol, PEG300, Tween-80, Saline)
- Sterile tubes
- Vortex mixer and sonicator

Procedure (based on Lp-PLA2-IN-1 vehicle):[8]

- Prepare Vehicle: Prepare the vehicle by mixing the components in the correct ratio. For the vehicle containing PEG300 and Tween-80, the final composition should be 10% Ethanol, 40% PEG300, 5% Tween-80, and 45% Saline.
- Dissolve Inhibitor: Weigh the required amount of the inhibitor to achieve the desired final concentration for dosing (e.g., for a 50 mg/kg dose in a mouse receiving 100 μL, the concentration would be 5 mg/mL).
- Step-wise Dissolution: Add the solvents one by one. First, dissolve the inhibitor in ethanol. Then, add PEG300 and vortex. Next, add Tween-80 and vortex. Finally, add the saline and vortex thoroughly until a clear solution is formed.[8]
- Sonication: If necessary, use sonication to aid dissolution.
- Administration: The prepared formulation can be administered to animals via oral gavage.
 For example, a dose of 50 mg/kg/day has been used for the similar Lp-PLA2 inhibitor darapladib in mice.[2][11]



Note: Always perform a small-scale formulation test to ensure stability and solubility before preparing a large batch for an entire study. The tolerability of the vehicle should also be assessed in a small cohort of animals.

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